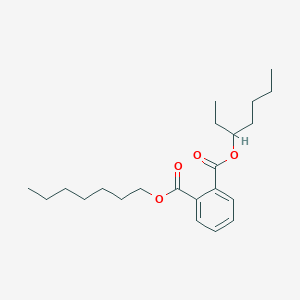
n-Heptyl 1-Ethylpentyl Phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Heptyl 1-Ethylpentyl Phthalate is a chemical compound belonging to the phthalate ester family. It is known for its use as a plasticizer, which imparts flexibility and softness to polyvinyl chloride (PVC) products. The molecular formula of this compound is C22H34O4, and it has a molecular weight of 362.5 .
准备方法
Synthetic Routes and Reaction Conditions
n-Heptyl 1-Ethylpentyl Phthalate is synthesized through the esterification of phthalic anhydride with n-heptyl alcohol and 1-ethylpentyl alcohol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain this compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phthalic anhydride, n-heptyl alcohol, and 1-ethylpentyl alcohol, are fed into a reactor equipped with a distillation column. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. The product is then subjected to further purification steps, such as vacuum distillation, to remove any impurities and obtain the final product .
化学反应分析
Types of Reactions
n-Heptyl 1-Ethylpentyl Phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols.
Oxidation: The compound can undergo oxidation reactions to form phthalic acid derivatives.
Substitution: This compound can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Phthalic acid, n-heptyl alcohol, and 1-ethylpentyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Substituted phthalate esters.
科学研究应用
n-Heptyl 1-Ethylpentyl Phthalate is widely used in scientific research due to its properties as a plasticizer. Some of its applications include:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Employed in studies related to the effects of plasticizers on biological systems.
Medicine: Investigated for its potential impact on human health and its role as an endocrine disruptor.
Industry: Utilized in the production of flexible PVC products, such as cables, flooring, and medical devices.
作用机制
n-Heptyl 1-Ethylpentyl Phthalate exerts its effects by interacting with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors. These receptors play a crucial role in regulating gene expression related to lipid metabolism, inflammation, and cell differentiation. By binding to PPARs, this compound can modulate the expression of target genes, leading to various physiological effects.
相似化合物的比较
Similar Compounds
Di-n-butyl phthalate: Another phthalate ester used as a plasticizer.
Di-2-ethylhexyl phthalate: A widely used plasticizer with similar applications.
Diisononyl phthalate: An alternative plasticizer with lower toxicity.
Uniqueness
n-Heptyl 1-Ethylpentyl Phthalate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. Its combination of n-heptyl and 1-ethylpentyl groups provides a balance of flexibility and stability, making it suitable for various applications .
属性
分子式 |
C22H34O4 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC 名称 |
2-O-heptan-3-yl 1-O-heptyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-4-7-9-10-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18(6-3)14-8-5-2/h11-12,15-16,18H,4-10,13-14,17H2,1-3H3 |
InChI 键 |
LQAQFECRFDVUAQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)

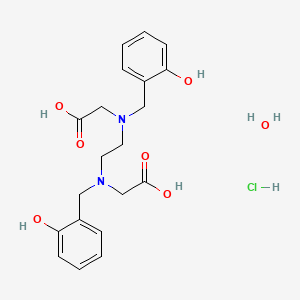
![methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13852118.png)
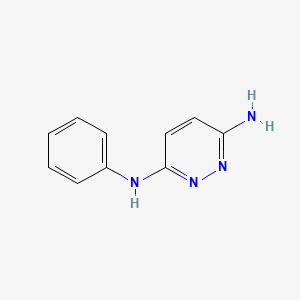
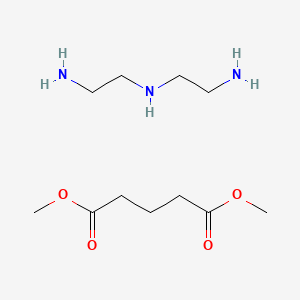

![tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13852138.png)
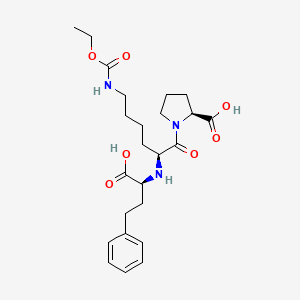
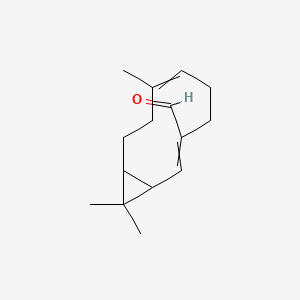
![rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B13852150.png)
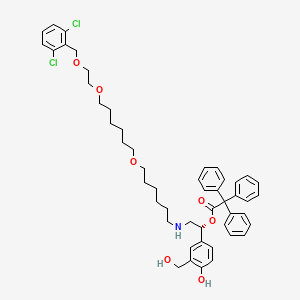
![[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine](/img/structure/B13852162.png)
![(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
